4-(3,4-Dimethylphenyl)butanoic acid

Description

The exact mass of the compound 4-(3,4-Dimethylphenyl)butanoic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 28992. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-(3,4-Dimethylphenyl)butanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(3,4-Dimethylphenyl)butanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

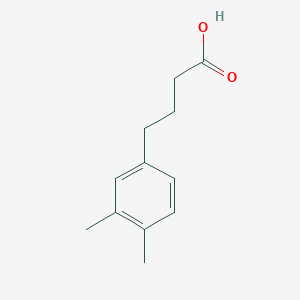

Structure

3D Structure

Properties

IUPAC Name |

4-(3,4-dimethylphenyl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c1-9-6-7-11(8-10(9)2)4-3-5-12(13)14/h6-8H,3-5H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABMVUAWFTZKZDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)CCCC(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40282964 | |

| Record name | 4-(3,4-dimethylphenyl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40282964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5465-18-9 | |

| Record name | NSC28992 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28992 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(3,4-dimethylphenyl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40282964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(3,4-DIMETHYLPHENYL)BUTYRIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(3,4-Dimethylphenyl)butanoic Acid (CAS: 5465-18-9)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction and Strategic Importance

4-(3,4-Dimethylphenyl)butanoic acid, with the CAS number 5465-18-9, is a carboxylic acid derivative of o-xylene. While not a household name in chemical reagents, its structural motif—a substituted phenylalkanoic acid—represents a cornerstone in medicinal chemistry and materials science. The strategic placement of the methyl groups on the aromatic ring and the length of the butanoic acid chain provide a unique combination of lipophilicity and functional reactivity. This guide offers a comprehensive overview of its properties, a detailed protocol for its synthesis based on established and reliable chemical transformations, and an analysis of its spectral characteristics. For the drug development professional, understanding this molecule is to understand a versatile scaffold, a key building block for constructing more complex, biologically active molecules. Its relevance has been noted in the development of novel therapeutics, including dual inhibitors of MDM2/XIAP for oncology applications and integrin inhibitors for fibrotic diseases.[1][2] This document serves as a technical primer for researchers looking to incorporate this valuable intermediate into their synthetic and drug discovery programs.

Physicochemical and Safety Profile

A thorough understanding of a compound's physical and safety properties is the bedrock of its effective and safe utilization in a laboratory setting. 4-(3,4-Dimethylphenyl)butanoic acid is a stable, solid compound at ambient temperatures.[3][4]

Quantitative Data Summary

| Property | Value | Source(s) |

| CAS Number | 5465-18-9 | [3][5][6] |

| Molecular Formula | C₁₂H₁₆O₂ | [5][6] |

| Molecular Weight | 192.26 g/mol | [5][7] |

| Melting Point | 49-51 °C | [3][4] |

| Physical Form | Powder | [3][4] |

| Storage Temperature | Room Temperature | [3][4] |

| Purity | Typically ≥95% | [5] |

Computational Chemistry Data

| Property | Value | Source(s) |

| Topological Polar Surface Area (TPSA) | 37.3 Ų | [5] |

| LogP (octanol-water partition coefficient) | 2.71 | [5] |

| Hydrogen Bond Donors | 1 | [5] |

| Hydrogen Bond Acceptors | 1 | [5] |

| Rotatable Bonds | 4 | [5] |

Safety and Handling

As a responsible Senior Application Scientist, it is imperative to underscore the importance of safety. 4-(3,4-Dimethylphenyl)butanoic acid is classified with the GHS07 pictogram, indicating that it can cause skin and eye irritation.[3][4]

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3][4]

-

Precautionary Statements: P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501.[3][4]

Standard laboratory personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a chemical fume hood.

Rational Synthesis and Mechanistic Insight

The synthesis of 4-(3,4-Dimethylphenyl)butanoic acid is a classic two-step process that is both robust and illustrative of fundamental organic reactions. The overall strategy involves the initial formation of a keto acid intermediate via Friedel-Crafts acylation, followed by a reduction of the ketone to yield the final product. This approach is favored because direct Friedel-Crafts alkylation with a four-carbon chain is prone to carbocation rearrangements, leading to a mixture of products.[8][9] The acylation-reduction sequence circumvents this issue entirely.

Step 1: Friedel-Crafts Acylation of o-Xylene with Succinic Anhydride

The first step is a Friedel-Crafts acylation, a cornerstone of electrophilic aromatic substitution.[10][11][12] Here, o-xylene is acylated with succinic anhydride using aluminum chloride as a Lewis acid catalyst. The Lewis acid coordinates to one of the carbonyl oxygens of the anhydride, making the other carbonyl carbon highly electrophilic. The electron-rich o-xylene ring then attacks this electrophilic center. The ortho and para directing effects of the two methyl groups favor substitution at the position para to one methyl group and ortho to the other, leading to the desired 3,4-disubstituted product.

Detailed Experimental Protocol:

-

Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel is assembled and flame-dried.

-

Reagents: To the flask, add anhydrous aluminum chloride (2.2 equivalents) and a suitable solvent such as nitrobenzene or 1,2-dichloroethane. Cool the mixture in an ice bath.

-

Addition: A solution of succinic anhydride (1.0 equivalent) and o-xylene (1.1 equivalents) in the same solvent is added dropwise from the dropping funnel over 30 minutes, maintaining the internal temperature below 10 °C.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to 50-60 °C for 2-3 hours until the evolution of HCl gas ceases.

-

Work-up: The reaction mixture is cooled and carefully poured onto crushed ice containing concentrated hydrochloric acid. This hydrolyzes the aluminum chloride complex.

-

Extraction: The organic layer is separated, and the aqueous layer is extracted with a suitable solvent (e.g., ethyl acetate). The combined organic layers are washed with water, saturated sodium bicarbonate solution, and finally with brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude intermediate, 4-(3,4-dimethylphenyl)-4-oxobutanoic acid, which can be purified by recrystallization from a mixture of water and ethanol.

Step 2: Wolff-Kishner Reduction of the Keto Acid Intermediate

With the keto acid in hand, the next critical step is the reduction of the ketone to a methylene group. While the Clemmensen reduction (using amalgamated zinc in hydrochloric acid) is a viable option, the Wolff-Kishner reduction is often preferred for substrates that may be sensitive to strongly acidic conditions.[4][8][13][14][15] The reaction proceeds via the formation of a hydrazone intermediate, which, upon treatment with a strong base at high temperatures, collapses to release nitrogen gas and form a carbanion that is subsequently protonated to give the alkane.[15][16]

Detailed Experimental Protocol:

-

Setup: A round-bottom flask equipped with a magnetic stirrer and a reflux condenser is used.

-

Reagents: To the flask, add the intermediate 4-(3,4-dimethylphenyl)-4-oxobutanoic acid (1.0 equivalent), diethylene glycol as a high-boiling solvent, potassium hydroxide (4.0 equivalents), and hydrazine hydrate (3.0 equivalents).

-

Reaction: The mixture is heated to 110-120 °C for 1-2 hours to facilitate the formation of the hydrazone. After this period, the temperature is increased to 180-200 °C to allow for the decomposition of the hydrazone and the evolution of nitrogen gas. The reaction is typically complete within 3-4 hours.[3]

-

Work-up: The reaction mixture is cooled to room temperature and then diluted with water. The solution is then carefully acidified with concentrated hydrochloric acid until it is acidic to litmus paper.

-

Extraction: The precipitated product is extracted with diethyl ether. The combined ethereal layers are washed with water and brine.

-

Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure. The resulting solid, 4-(3,4-dimethylphenyl)butanoic acid, can be further purified by recrystallization from hexane or an ethanol/water mixture to yield a white crystalline powder.

Spectroscopic Analysis and Structural Elucidation

The identity and purity of the synthesized 4-(3,4-Dimethylphenyl)butanoic acid can be unequivocally confirmed through a combination of spectroscopic techniques. Below is a predictive analysis of the expected spectral data based on the compound's structure and data from analogous compounds.[17][18]

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be highly informative.

-

Aromatic Protons (δ 6.9-7.1 ppm): The three protons on the aromatic ring will appear in this region. Due to their substitution pattern, they will likely present as a complex multiplet or as distinct signals (a singlet and two doublets).

-

Aliphatic Protons (δ 1.8-2.7 ppm): The six protons of the butanoic acid chain will appear in this region. The protons alpha to the carboxylic acid (C2) will be the most deshielded (around 2.3 ppm, triplet), followed by the protons alpha to the aromatic ring (C4) (around 2.6 ppm, triplet). The protons at C3 will appear as a multiplet around 1.9 ppm.

-

Methyl Protons (δ 2.2-2.3 ppm): The six protons of the two methyl groups on the aromatic ring will likely appear as two distinct singlets in this region.

-

Carboxylic Acid Proton (δ 10-12 ppm): The acidic proton of the carboxyl group will appear as a broad singlet in this downfield region. This signal will disappear upon the addition of D₂O.

¹³C NMR Spectroscopy

The carbon NMR spectrum will show 10 distinct signals, confirming the symmetry of the molecule.

-

Carbonyl Carbon (δ ~179 ppm): The carbon of the carboxylic acid group will be the most downfield signal.[18][19]

-

Aromatic Carbons (δ 125-140 ppm): The six carbons of the aromatic ring will appear in this region. The two carbons bearing the methyl groups will be the most downfield among the substituted carbons.

-

Aliphatic Carbons (δ 20-35 ppm): The four carbons of the butanoic acid chain will appear in this region.

-

Methyl Carbons (δ ~19-21 ppm): The two carbons of the methyl groups will appear in the most upfield region of the spectrum.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands confirming the presence of the key functional groups.[20][21]

-

O-H Stretch (2500-3300 cm⁻¹): A very broad and strong absorption band characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid.

-

C-H Stretch (2850-3000 cm⁻¹): Aliphatic and aromatic C-H stretching vibrations.

-

C=O Stretch (~1710 cm⁻¹): A strong, sharp absorption band corresponding to the carbonyl group of the carboxylic acid.[20]

-

C=C Stretch (1450-1600 cm⁻¹): Aromatic ring stretching vibrations.

Mass Spectrometry

Electron ionization mass spectrometry (EI-MS) would be expected to show a molecular ion peak [M]⁺ at m/z = 192. Key fragmentation patterns would include the loss of the carboxyl group (-COOH, 45 Da) and cleavage of the aliphatic chain.[22]

Conclusion and Future Outlook

4-(3,4-Dimethylphenyl)butanoic acid is a compound of significant synthetic utility. The reliable and scalable two-step synthesis outlined in this guide, proceeding through a Friedel-Crafts acylation followed by a Wolff-Kishner reduction, provides a clear pathway for its production in a laboratory setting. The predicted spectroscopic data offer a robust framework for its characterization and quality control.

For researchers in drug discovery, this molecule represents more than just an intermediate; it is a validated scaffold. The 3,4-dimethylphenyl moiety offers a specific lipophilic and steric profile that can be exploited for targeted interactions with biological macromolecules. The butanoic acid "linker" provides a versatile handle for further chemical modification, such as amide bond formation or esterification, enabling the construction of diverse chemical libraries for screening. As the quest for novel therapeutics continues, the strategic application of well-characterized and accessible building blocks like 4-(3,4-dimethylphenyl)butanoic acid will remain a critical component of successful drug development campaigns.

References

-

Clemmensen Reduction . Wikipedia. [Link]

-

Wolff-Kishner Reduction: Mechanism & Examples . NROChemistry. [Link]

-

The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions . Master Organic Chemistry. [Link]

-

Mechanism of Friedel-Crafts acylation with succinic anhydride . Chemistry Stack Exchange. [Link]

-

Wolff–Kishner reduction . Wikipedia. [Link]

-

What happens when benzene undergoes Friedel-Crafts acylation with succinic anhydride in presence of AlCl3? . Vedantu. [Link]

-

Acylation of benzene with anhydrides . Sciencemadness.org. [Link]

-

Clemmensen Reduction . Professor Dave Explains. [Link]

-

Effect of clemmensen reagent on 4-oxo-4-phenylbutanoic acid . Chemistry Stack Exchange. [Link]

-

Friedel-Crafts acylation of benzene . Chemguide. [Link]

-

EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation . Master Organic Chemistry. [Link]

-

Wolff-Kishner reduction . Name-Reaction.com. [Link]

-

4: Wolff-Kishner reduction . Chad's Prep. [Link]

-

Discovery of N-(3,4-Dimethylphenyl)-4-(4-isobutyrylphenyl)-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinoline-8-sulfonamide as a Potent Dual MDM2/XIAP Inhibitor . PubMed. [Link]

-

NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry . ACS Publications. [Link]

- Synthesis of 4-phenylbutyric acid.

-

Discovery of ( S )-3-(3-(3,5-Dimethyl-1 H -pyrazol-1-yl)phenyl)-4-(( R )-3-(2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethyl)pyrrolidin-1-yl)butanoic Acid, a Nonpeptidic α v β 6 Integrin Inhibitor for the Inhaled Treatment of Idiopathic Pulmonary Fibrosis . ResearchGate. [Link]

-

Synthesis of 4-(4-phenylphenyl)butanoic acid . PrepChem.com. [Link]

-

13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000039) . Human Metabolome Database. [Link]

-

Synthesis of Uniformly 13C-Labeled Polycyclic Aromatic Hydrocarbons . The University of North Carolina at Chapel Hill. [Link]

-

Synthesis, DFT Study and Bioactivity Evaluation of New Butanoic Acid Derivatives as Antiviral Agents . ResearchGate. [Link]

-

4-(2,4-Dimethylphenyl)butanoic acid | C12H16O2 | CID 294649 . PubChem. [Link]

-

13C nmr spectrum of butanoic acid . Doc Brown's Chemistry. [Link]

-

Composition of butanoic acid determined by IR spectroscopy . AWS. [Link]

-

mass spectrum of butanoic acid . Doc Brown's Chemistry. [Link]

-

20.9: Spectroscopy of Carboxylic Acids and Nitriles . Chemistry LibreTexts. [Link]

-

A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones . MDPI. [Link]

-

Butanoic acid . NIST WebBook. [Link]

Sources

- 1. Discovery of N-(3,4-Dimethylphenyl)-4-(4-isobutyrylphenyl)-2,3,3a,4,5,9b-hexahydrofuro[3,2- c]quinoline-8-sulfonamide as a Potent Dual MDM2/XIAP Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 4-(3,4-dimethylphenyl)butanoic acid synthesis - chemicalbook [chemicalbook.com]

- 4. annamalaiuniversity.ac.in [annamalaiuniversity.ac.in]

- 5. mdpi.com [mdpi.com]

- 6. 4-(3,4-dimethylphenyl)butanoic acid | 5465-18-9 [chemicalbook.com]

- 7. 5465-18-9 | 4-(3,4-Dimethylphenyl)butanoic acid - AiFChem [aifchem.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. m.youtube.com [m.youtube.com]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. What happens when benzene undergoes FriedelCrafts acylation class 11 chemistry CBSE [vedantu.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. Clemmensen reduction - Wikipedia [en.wikipedia.org]

- 14. Wolff-Kishner Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 15. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]

- 16. name-reaction.com [name-reaction.com]

- 17. researchgate.net [researchgate.net]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. 13C nmr spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of butyric acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 20. ikp-prh.s3.ap-south-1.amazonaws.com [ikp-prh.s3.ap-south-1.amazonaws.com]

- 21. Butanoic acid [webbook.nist.gov]

- 22. mass spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH fragmentation pattern of m/z m/e ions for analysis and identification of butyric acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

Physicochemical properties of 4-(3,4-Dimethylphenyl)butanoic acid

An In-depth Technical Guide to the Physicochemical Properties of 4-(3,4-Dimethylphenyl)butanoic Acid

Audience: Researchers, scientists, and drug development professionals.

Foreword

In the intricate process of drug discovery and chemical research, a molecule's identity is defined by its physicochemical properties. These characteristics are not merely data points; they are the fundamental determinants of a compound's behavior, governing everything from its synthetic route and formulation stability to its pharmacokinetic profile and biological activity. This guide provides a comprehensive technical analysis of 4-(3,4-Dimethylphenyl)butanoic acid, moving beyond a superficial listing of properties to explore the causal logic behind their experimental determination. As a senior application scientist, my objective is to present this information within a framework of self-validating protocols and authoritative scientific principles, ensuring that the insights provided are both accurate and actionable for the laboratory professional.

Molecular Identity and Structural Framework

4-(3,4-Dimethylphenyl)butanoic acid (CAS No. 5465-18-9) is an aromatic carboxylic acid. Its structure consists of a butanoic acid moiety linked at the fourth position to a 1,2-dimethylbenzene (o-xylene) ring. This specific arrangement of a flexible alkyl chain, a lipophilic aromatic system, and an ionizable carboxylic acid group dictates its chemical personality and potential interactions in a biological system.

Chemical Structure:

Caption: 2D representation of 4-(3,4-Dimethylphenyl)butanoic acid.

Core Physicochemical Data Summary

A quantitative profile is essential for computational modeling, formulation development, and predicting biological fate. The table below consolidates the known and predicted properties of this compound.

| Property | Value | Source & Notes |

| Molecular Formula | C₁₂H₁₆O₂ | [1] |

| Molecular Weight | 192.25 g/mol | [1][2] |

| Appearance | White to off-white solid | Inferred from analogous compounds[3] |

| Melting Point | Data not publicly available | See Protocol 3.1 for experimental determination |

| Boiling Point | Data not publicly available | See Protocol 3.2 for experimental determination |

| Aqueous Solubility | Sparingly soluble | Inferred from structure; high lipophilicity |

| Solubility (Organic) | Soluble in methanol, ethanol, DMSO, DMF | Inferred from structure and supplier data[4] |

| pKa (Acid Diss. Const.) | ~4.8 | Predicted based on butanoic acid (pKa 4.82)[5]. See Protocol 3.3 for determination. |

| LogP (Octanol/Water) | 2.71 | Calculated Value[1] |

| Topological Polar Surface Area | 37.3 Ų | Calculated Value[1] |

Experimental Protocols for Physicochemical Characterization

The trustworthiness of physicochemical data hinges entirely on the validity of the experimental methods used for their determination. The following section details robust, self-validating protocols for the key parameters.

Protocol: Melting Point Determination via the Capillary Method

Expertise & Experience: The melting point is a rapid and cost-effective indicator of purity. A sharp melting range (typically < 2 °C) is characteristic of a pure crystalline solid. The choice of a slow heating ramp near the melting point is critical to allow for thermal equilibrium between the sample and the heating block, preventing artificially inflated readings.

Methodology:

-

Sample Preparation: Finely crush a small sample of dry 4-(3,4-Dimethylphenyl)butanoic acid to a powder.

-

Capillary Loading: Tap the open end of a capillary tube into the powder, then gently tap the sealed bottom on a hard surface to pack the sample to a height of 2-3 mm.

-

Measurement: Place the loaded capillary into a melting point apparatus.

-

Heating: Heat rapidly to ~15-20 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute.

-

Observation & Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting point is reported as the range T₁ - T₂.

Workflow for Melting Point Determination:

Caption: Standard operating procedure for melting point determination.

Protocol: Boiling Point Determination via Simple Distillation

Expertise & Experience: While less relevant for a solid compound at standard conditions, the boiling point provides data on volatility and thermal stability. This method is suitable for small-scale determination if the compound is thermally stable at its boiling point.

Methodology:

-

Apparatus Setup: Assemble a simple distillation apparatus in a fume hood using a small round-bottom flask, a condenser, a collection flask, and a calibrated thermometer. Ensure the top of the thermometer bulb is level with the bottom of the condenser side arm.

-

Sample Addition: Place a small amount of the compound and a boiling chip into the distillation flask.

-

Heating: Gently heat the flask.

-

Observation: As the liquid boils, vapor will rise and condense in the condenser. The temperature will rise and then stabilize.

-

Recording: Record the stable temperature at which the liquid is actively distilling. This is the boiling point.

Protocol: pKa Determination via Potentiometric Titration

Trustworthiness: The pKa dictates the ionization state of the carboxylic acid at different pH values, which profoundly impacts solubility, membrane permeability, and target binding. Potentiometric titration is a gold-standard method. Its self-validating nature comes from the mandatory pre-calibration of the pH electrode against certified buffer standards (e.g., pH 4.00, 7.00, 10.00) to ensure accurate pH measurement.

Methodology:

-

Solution Preparation: Accurately weigh ~10-20 mg of 4-(3,4-Dimethylphenyl)butanoic acid and dissolve it in a suitable solvent, such as a 50:50 mixture of methanol and water.

-

Titration Setup: Place the solution in a beaker with a magnetic stirrer. Immerse a calibrated pH electrode and the tip of a burette containing a standardized strong base (e.g., 0.1 M NaOH).

-

Titration: While stirring, add the NaOH titrant in small, precise increments (e.g., 0.05 mL).

-

Data Acquisition: Record the pH value after each increment, allowing the reading to stabilize.

-

Data Analysis: Plot pH (y-axis) versus the volume of NaOH added (x-axis). The pKa is the pH value at the half-equivalence point (the midpoint of the steep inflection region of the titration curve).

Spectroscopic and Spectrometric Fingerprint

Spectroscopic analysis provides unambiguous structural confirmation.

-

Infrared (IR) Spectroscopy: The IR spectrum serves to identify key functional groups. For this compound, the defining absorptions are a very broad O-H stretch from the carboxylic acid's hydrogen-bonded dimer, typically found between 2500-3300 cm⁻¹, and a strong, sharp C=O (carbonyl) stretch around 1700-1725 cm⁻¹.[6]

-

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR confirms the hydrogen framework. Expected signals include:

-

A highly deshielded, often broad singlet for the acidic OH proton, typically >10 ppm.[6]

-

Singlets for the two aromatic CH ₃ groups around 2.2-2.3 ppm.

-

Aromatic protons on the benzene ring between 6.9-7.2 ppm.

-

Three distinct methylene (-CH ₂-) signals for the butanoic acid chain between ~1.6-2.6 ppm.

-

-

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C NMR identifies each unique carbon environment. The most downfield signal will be the carboxylic acid C =O carbon, typically in the 175-185 ppm range.[6][7] The aromatic carbons and the aliphatic carbons of the chain and methyl groups will appear at higher fields.

-

Mass Spectrometry (MS): MS provides the molecular weight. High-resolution mass spectrometry (HRMS) can confirm the elemental formula (C₁₂H₁₆O₂) by providing a highly accurate mass measurement. The fragmentation pattern can also offer structural clues.

Conclusion and Strategic Outlook

The physicochemical properties detailed herein provide the essential data for any research or development program involving 4-(3,4-Dimethylphenyl)butanoic acid. A thorough characterization, grounded in the robust experimental protocols described, is the non-negotiable first step for predictive modeling of ADME (Absorption, Distribution, Metabolism, and Excretion) properties and for rational formulation design. Future work should focus on obtaining experimental data for the melting point and aqueous solubility across a physiologically relevant pH range. Furthermore, solid-state characterization (e.g., via X-ray diffraction and differential scanning calorimetry) would be invaluable for identifying potential polymorphs, which can have critical implications for the compound's stability, dissolution rate, and bioavailability.

References

-

Wikipedia. Butyric acid. [Link].

-

Wikipedia. 4-(4-Methylphenyl)-4-oxobutanoic acid. [Link].

-

MDPI. The Use of 4-(3,4-Dichlorophenyl)-4-Oxo-2-(4-Antipyrinyl)-Butanoic Acid in the Preparation of Some New Heterocyclic Compounds With Expected Biological Activity. [Link].

-

Barcelona Fine Chemicals. 4-(3,4-dimethylphenyl)-4-oxo-butanoic acid. [Link].

-

PubChem. 4-(2,4-Dimethylphenyl)butanoic acid. [Link].

-

ETH Zürich Research Collection. Experimental Determination of Physicochemical Properties Driving Phytotoxin Environmental Mobility. [Link].

-

ResearchGate. 2-(3,4-Dimethylphenyl-3-(3,4-Dichloro(3,4-Dimethyl)) Benzoyl ) Propanoic Acids as Precursors in the Synthesis of Some Heterocyclic Compounds. [Link].

-

Doc Brown's Chemistry. 13C nmr spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH analysis of chemical shifts. [Link].

-

NIH National Center for Biotechnology Information. Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing. [Link].

- Google Patents.

-

Chemistry LibreTexts. 20.9: Spectroscopy of Carboxylic Acids and Nitriles. [Link].

-

Chemistry LibreTexts. LAB 1- ASSESSMENT OF PHYSICAL PROPERTIES OF ORGANIC COMPOUNDS. [Link].

-

NIST WebBook. Butanoic acid. [Link].

-

Tetrahedron Letters. Table from pKa values in organic chemistry – making maximum use of the available data. [Link].

-

ResearchGate. Experimental study of the hydrothermal reactivity of organic acids and acid anions: II. Acetic acid, acetate, and valeric acid. [Link].

-

MDPI. Organic Acids for Lignin and Hemicellulose Extraction from Black Liquor: A Comparative Study in Structure Analysis and Heavy Metal Adsorption Potential. [Link].

-

Data in Brief. Dataset of NIR, MIR, FIR and NMR spectroscopy and GC-MS of real samples of e-liquids from. [Link].

-

Secondary Science 4 All. Untitled. [Link].

-

Cheméo. Chemical Properties of Butanoic acid (CAS 107-92-6). [Link].

Sources

- 1. chemscene.com [chemscene.com]

- 2. 4-(2,4-Dimethylphenyl)butanoic acid | C12H16O2 | CID 294649 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. barcelonafinechemicals.com [barcelonafinechemicals.com]

- 4. caymanchem.com [caymanchem.com]

- 5. Butyric acid - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 13C nmr spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of butyric acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

A Technical Guide to the Spectroscopic Characterization of 4-(3,4-Dimethylphenyl)butanoic Acid

Editor's Note: This document provides a comprehensive guide to the spectroscopic characterization of 4-(3,4-Dimethylphenyl)butanoic acid (CAS No. 5465-18-9). As experimental spectral data for this specific compound is not extensively available in public-access databases, this guide leverages high-fidelity predicted data derived from established spectroscopic principles and comparative analysis with structurally analogous compounds. The methodologies and interpretations presented herein are designed to serve as a robust framework for researchers, scientists, and drug development professionals engaged in the synthesis and analysis of similar small molecules.

Introduction: The Imperative for Structural Elucidation

In the landscape of pharmaceutical research and materials science, the unambiguous confirmation of a molecule's structure is the bedrock upon which all subsequent investigations are built. 4-(3,4-Dimethylphenyl)butanoic acid, a carboxylic acid derivative featuring a substituted aromatic moiety, represents a class of compounds with potential applications as building blocks in organic synthesis and medicinal chemistry. Its molecular formula is C₁₂H₁₆O₂ with a molecular weight of 192.25 g/mol .[1][2]

The precise arrangement of its aliphatic chain, the substitution pattern on the phenyl ring, and the integrity of the carboxylic acid functional group are critical determinants of its chemical reactivity and biological activity. This guide provides an in-depth exploration of the primary spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—required to achieve full structural verification. Our approach emphasizes not just the data itself, but the underlying scientific rationale for the experimental design and the logical process of spectral interpretation.

The Analytical Workflow: A Systematic Approach

A rigorous analytical workflow ensures reproducibility and minimizes ambiguity. The process begins with sample preparation, proceeds through data acquisition using multiple orthogonal techniques, and culminates in a holistic interpretation where all data points converge to support a single structural hypothesis.

Figure 1: A generalized workflow for the spectroscopic characterization of a novel organic compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in an organic molecule. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can construct a detailed map of the molecular structure.

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of high-purity 4-(3,4-Dimethylphenyl)butanoic acid in 0.6-0.7 mL of a deuterated solvent, typically deuterochloroform (CDCl₃). The choice of CDCl₃ is strategic; its residual proton signal at ~7.26 ppm provides a convenient internal reference, and it is an excellent solvent for a wide range of organic compounds.[3] Add a small amount of tetramethylsilane (TMS) as an internal standard, setting its chemical shift to 0.00 ppm.[3]

-

Instrumentation: Utilize a high-field NMR spectrometer, operating at a frequency of 400 MHz or higher for ¹H nuclei. Higher field strengths provide superior signal dispersion and resolution, which is critical for resolving complex splitting patterns.

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Key parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and acquisition of at least 16 scans to ensure a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of the ¹³C isotope, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.[3]

Predicted ¹H NMR Data and Interpretation

The structure of 4-(3,4-Dimethylphenyl)butanoic acid presents several distinct proton environments, which are expected to yield a well-resolved spectrum.

Figure 2: Structure of 4-(3,4-Dimethylphenyl)butanoic acid with proton and carbon labeling.

| Label | Predicted δ (ppm) | Integration | Predicted Multiplicity | Assignment |

| H₉, H₁₀ | 2.23 | 6H | Singlet (s) | Aromatic Methyl Protons (-CH₃) |

| H₅ | 1.93 | 2H | Quintet | -CH₂-CH₂ -CH₂- |

| H₄ | 2.35 | 2H | Triplet (t) | Ar-CH₂-CH₂ -COOH |

| H₆ | 2.62 | 2H | Triplet (t) | Ar-CH₂ -CH₂- |

| H₁, H₂, H₃ | 6.95 - 7.05 | 3H | Multiplet (m) | Aromatic Protons (Ar-H) |

| H₈ | ~11-12 | 1H | Broad Singlet (br s) | Carboxylic Acid Proton (-COOH) |

Interpretation Insights:

-

Carboxylic Acid Proton (H₈): The highly deshielded signal appearing far downfield (~11-12 ppm) is characteristic of a carboxylic acid proton.[4] Its broadness is a result of hydrogen bonding and chemical exchange. This is a definitive indicator of the -COOH functional group.

-

Aromatic Region (H₁, H₂, H₃): The signals between 6.95 and 7.05 ppm correspond to the three protons on the 1,2,4-trisubstituted benzene ring. The overlapping nature of these signals often results in a complex multiplet.

-

Aliphatic Chain (H₄, H₅, H₆): The three methylene groups of the butanoic acid chain are distinct. The benzylic protons (H₆) at ~2.62 ppm are deshielded by the adjacent aromatic ring. The protons alpha to the carbonyl group (H₄) at ~2.35 ppm are deshielded by its electron-withdrawing effect. The central methylene protons (H₅) appear furthest upfield at ~1.93 ppm. The triplet and quintet patterns arise from spin-spin coupling with their neighbors, confirming the linear -CH₂-CH₂-CH₂- connectivity.

-

Methyl Protons (H₉, H₁₀): The two methyl groups attached to the aromatic ring are in very similar electronic environments, and their signals are expected to overlap, producing a single, sharp peak integrating to 6 protons at ~2.23 ppm.

Predicted ¹³C NMR Data and Interpretation

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments.

| Label | Predicted δ (ppm) | Assignment |

| C₈ | ~179 | Carboxylic Acid Carbonyl (C =O) |

| C₁ | ~137 | Aromatic Quaternary Carbon |

| C₂ | ~136 | Aromatic Quaternary Carbon |

| C₃ | ~135 | Aromatic Quaternary Carbon |

| C₄ | ~130 | Aromatic CH |

| C₅ | ~127 | Aromatic CH |

| C₆ | ~126 | Aromatic CH |

| C₇ | ~35 | Ar-C H₂- |

| C₉ | ~33 | -C H₂-COOH |

| C₁₀ | ~26 | -CH₂-C H₂-CH₂- |

| C₁₁, C₁₂ | ~19 | Aromatic Methyl Carbons (-C H₃) |

Interpretation Insights:

-

Carbonyl Carbon (C₈): The signal at ~179 ppm is diagnostic for a carboxylic acid carbonyl carbon.[5]

-

Aromatic Carbons (C₁-C₆): The signals in the 126-137 ppm range are characteristic of sp²-hybridized carbons in a benzene ring.[5] The substituted (quaternary) carbons appear at slightly different shifts than the protonated carbons.

-

Aliphatic and Methyl Carbons (C₇-C₁₂): The sp³-hybridized carbons of the alkyl chain and methyl groups appear in the upfield region (~19-35 ppm), consistent with standard chemical shift tables.[6]

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the vibrations of chemical bonds.

Experimental Protocol: FT-IR Data Acquisition

-

Sample Preparation: For a solid sample, the KBr pellet method is robust. A few milligrams of the compound are finely ground with anhydrous potassium bromide (KBr) and pressed into a thin, transparent disk. Alternatively, for a liquid or low-melting solid, a thin film can be cast between two salt (NaCl or KBr) plates.

-

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used.

-

Data Acquisition: A background spectrum of the empty sample compartment (or the KBr pellet) is recorded first. The sample is then placed in the beam path, and the sample spectrum is acquired. The instrument's software automatically ratios the sample spectrum against the background to produce the final absorbance or transmittance spectrum, typically in the range of 4000 to 400 cm⁻¹.[7]

Predicted IR Data and Interpretation

| Predicted Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group Assignment |

| 2500-3300 | Broad, Strong | O-H Stretch | Carboxylic Acid (-COOH) |

| 2960-2850 | Medium-Sharp | C-H Stretch | Aliphatic (CH₂, CH₃) |

| ~3030 | Weak-Medium | C-H Stretch | Aromatic (Ar-H) |

| ~1710 | Strong, Sharp | C=O Stretch | Carboxylic Acid Dimer (C=O) |

| 1610, 1500 | Medium-Weak | C=C Stretch | Aromatic Ring |

Interpretation Insights:

-

The Carboxylic Acid Signature: The most definitive feature is the extremely broad absorption band from 2500-3300 cm⁻¹, which is due to the O-H stretching of the hydrogen-bonded carboxylic acid dimer.[8][9] This band is so wide that it typically overlaps with the sharper C-H stretching vibrations.

-

Carbonyl Stretch: A very strong and sharp peak around 1710 cm⁻¹ confirms the presence of the carbonyl (C=O) group.[8] Its position is characteristic of a saturated, dimerized carboxylic acid.

-

C-H Stretches: Sharp peaks just below 3000 cm⁻¹ (2850-2960 cm⁻¹) are due to the C-H bonds of the alkyl chain and methyl groups. Weaker absorptions just above 3000 cm⁻¹ are indicative of the aromatic C-H bonds.[9]

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and offers structural clues based on its fragmentation pattern upon ionization.

Experimental Protocol: Electron Ionization (EI-MS)

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC). The sample is vaporized in a high-vacuum environment.

-

Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, creating a positively charged radical ion known as the molecular ion (M⁺•).[10]

-

Fragmentation: The high energy of the molecular ion causes it to be unstable, leading to its fragmentation into smaller, charged ions and neutral radicals.[10]

-

Analysis: The positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.

Predicted Mass Spectrum Data and Interpretation

The molecular weight of 4-(3,4-Dimethylphenyl)butanoic acid is 192.25 Da.

| Predicted m/z | Proposed Fragment Ion | Structural Origin / Fragmentation Pathway |

| 192 | [C₁₂H₁₆O₂]⁺• | Molecular Ion (M⁺•) |

| 175 | [C₁₂H₁₅O]⁺ | Loss of hydroxyl radical (•OH) from M⁺• |

| 147 | [C₁₁H₁₅]⁺ | Loss of carboxyl group (•COOH) from M⁺• |

| 119 | [C₉H₁₁]⁺ | Benzylic cleavage, forming the stable dimethylbenzyl cation |

| 60 | [C₂H₄O₂]⁺• | McLafferty rearrangement, characteristic of carboxylic acids |

Interpretation and Fragmentation Logic:

The analysis of a mass spectrum is a deductive process, akin to solving a puzzle. The molecular ion peak confirms the compound's molecular weight. The subsequent fragments reveal the weakest bonds and the most stable resulting ions.

Figure 3: Predicted major fragmentation pathways for 4-(3,4-Dimethylphenyl)butanoic acid in EI-MS.

-

Molecular Ion (m/z 192): The presence of a peak at m/z 192 confirms the molecular weight of the compound.[11]

-

Benzylic Cleavage (m/z 119): Cleavage of the C-C bond between the alkyl chain and the aromatic ring is highly favorable because it produces a resonance-stabilized benzylic carbocation.[12] This fragment, the 3,4-dimethylbenzyl cation, is expected to be very stable and thus may represent the base peak (the most abundant ion) in the spectrum.

-

Alpha-Cleavage (Loss of •COOH): Cleavage of the bond adjacent to the carbonyl group can result in the loss of the entire carboxyl group as a radical, leading to a fragment at m/z 147.

-

McLafferty Rearrangement (m/z 60): Carboxylic acids with a gamma-hydrogen can undergo a characteristic rearrangement where a hydrogen atom is transferred to the carbonyl oxygen, followed by cleavage of the alpha-beta carbon bond. This process yields a neutral alkene and a charged enol fragment with m/z = 60.[11] The presence of this peak is strong evidence for a butanoic acid (or longer) chain.

Conclusion: A Unified Structural Hypothesis

The power of this multi-spectroscopic approach lies in the convergence of evidence. The MS data establishes the correct molecular formula and reveals key structural motifs through fragmentation. The IR spectrum provides unambiguous confirmation of the carboxylic acid functional group. Finally, the NMR data meticulously maps out the carbon-hydrogen skeleton, confirming the substitution pattern of the aromatic ring and the connectivity of the aliphatic chain. Each piece of data validates the others, leading to a single, irrefutable structural assignment for 4-(3,4-Dimethylphenyl)butanoic acid. This rigorous, evidence-based process is fundamental to ensuring the quality, safety, and efficacy of chemical entities in scientific research and development.

References

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Link

-

ChemicalBook. (2023). 4-(3,4-dimethylphenyl)butanoic acid. Link

-

PubChem. (n.d.). 4-(2,4-Dimethylphenyl)butanoic acid. Link

-

AiFChem. (n.d.). 4-(3,4-Dimethylphenyl)butanoic acid. Link

-

ChemScene. (n.d.). 4-(3,4-Dimethylphenyl)butanoic acid. Link

-

Doc Brown's Chemistry. (n.d.). Mass spectrum of butanoic acid. Link

-

Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of butanoic acid. Link

-

ResearchGate. (2024). FTIR Spectroscopy Analysis of Butanoic Acid. Link

-

Thermo Fisher Scientific. (2007). Aldrich FT-IR Collection Edition II. Link

-

Chemistry LibreTexts. (2024). Spectroscopy of Carboxylic Acids and Nitriles. Link

-

Chemistry LibreTexts. (2023). Mass Spectrometry. Link

-

Bangladesh Journals Online. (2021). Synthesis, characterization and pharmacokinetic studies of 4-(3-aryl-1, 6-dihydro-6-iminopyridazin-1-yl)butanoic acid hydrochlorides. Link

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of butanoic acid. Link

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (Butyric acid). Link

-

ChemicalBook. (n.d.). Butyric Acid(107-92-6) 13C NMR spectrum. Link

-

SpectraBase. (n.d.). Succinic acid, di(3,4-dimethylphenyl) ester. Link

-

PrepChem.com. (n.d.). Synthesis of 4-(4-phenylphenyl)butanoic acid. Link

-

AWS. (n.d.). Composition of butanoic acid determined by IR spectroscopy. Link

-

SpectraBase. (n.d.). Phthalic acid, butyl 3,4-dimethylphenyl ester. Link

-

Chemguide. (n.d.). Fragmentation patterns in mass spectra. Link

-

Chemistry LibreTexts. (2023). Interpreting Proton NMR Spectra. Link

-

Royal Society of Chemistry. (n.d.). A-level Chemistry: Mass Spectrometry. Link

-

Chemguide. (n.d.). Interpreting C-13 NMR spectra. Link

-

ResearchGate. (2024). 4-[(4-Chlorophenyl)carbamoyl]butanoic Acid. Link

-

PubChemLite. (n.d.). 4-(3,4-dimethylphenyl)butyric acid. Link

-

MDPI. (n.d.). The Use of 4-(3,4-Dichlorophenyl)-4-Oxo-2-(4-Antipyrinyl)-Butanoic Acid in the Preparation of Some New Heterocyclic Compounds. Link

-

Chemistry Stack Exchange. (2016). Fragmentations and rearrangements in n-(4-alkyl phenyl) alkanoic acids in mass spectrometry. Link

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Link

Sources

- 1. 4-(3,4-dimethylphenyl)butanoic acid | 5465-18-9 [chemicalbook.com]

- 2. chemscene.com [chemscene.com]

- 3. 13C nmr spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of butyric acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. mdpi.com [mdpi.com]

- 5. NP-MRD: 1H NMR Spectrum (1D, 700 MHz, H2O, predicted) (NP0264093) [np-mrd.org]

- 6. ikp-prh.s3.ap-south-1.amazonaws.com [ikp-prh.s3.ap-south-1.amazonaws.com]

- 7. Synthesis, characterization and pharmacokinetic studies of 4-(3-aryl-1, 6-dihydro-6-iminopyridazin-1-yl)butanoic acid hydrochlorides | Journal of Bangladesh Academy of Sciences [banglajol.info]

- 8. infrared spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of butyric acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. mass spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH fragmentation pattern of m/z m/e ions for analysis and identification of butyric acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 12. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Solubility of 4-(3,4-Dimethylphenyl)butanoic Acid in Various Solvents

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and downstream processability. This guide provides a comprehensive technical overview of the solubility characteristics of 4-(3,4-Dimethylphenyl)butanoic acid, a molecule of interest in drug discovery and development. In the absence of extensive experimental data in publicly accessible literature, this document combines theoretical principles with established predictive models and detailed experimental protocols to serve as a foundational resource for researchers. We will explore the physicochemical properties of the compound, delve into the theoretical underpinnings of solubility, present predicted solubility data in a range of solvents, and provide a robust, step-by-step methodology for experimental solubility determination via the universally recognized shake-flask method.

Introduction: The Critical Role of Solubility in Drug Development

The journey of a drug candidate from discovery to a viable therapeutic is fraught with challenges, with poor aqueous solubility being a primary contributor to high attrition rates. A thorough understanding of a compound's solubility in various solvent systems is paramount for formulation development, purification, and ensuring adequate bioavailability. 4-(3,4-Dimethylphenyl)butanoic acid, with its distinct chemical architecture, presents a unique solubility profile that warrants detailed investigation. This guide is designed to provide drug development professionals with the necessary tools to both predict and experimentally validate the solubility of this compound, thereby facilitating informed decision-making in the development pipeline.

Physicochemical Properties of 4-(3,4-Dimethylphenyl)butanoic Acid

A foundational understanding of a molecule's physicochemical properties is essential for predicting its solubility behavior. The structural features of 4-(3,4-Dimethylphenyl)butanoic acid, a carboxylic acid with a substituted aromatic ring, dictate its interactions with different solvents.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₆O₂ | [1][2] |

| Molecular Weight | 192.25 g/mol | [1][2] |

| Melting Point | 49-51 °C | |

| CAS Number | 5465-18-9 | [3] |

| Topological Polar Surface Area (TPSA) | 37.3 Ų | [1] |

| Predicted LogP (XLogP3) | 2.8 | [2] |

| Hydrogen Bond Donors | 1 | [1] |

| Hydrogen Bond Acceptors | 2 | [1] |

The molecule possesses a polar carboxylic acid head capable of hydrogen bonding and a nonpolar tail consisting of a dimethylphenyl group and a butyl chain. This amphiphilic nature suggests that its solubility will be highly dependent on the polarity of the solvent. The positive LogP value indicates a preference for lipophilic environments over aqueous ones.

Theoretical Framework for Solubility

The principle of "like dissolves like" is a cornerstone of solubility prediction.[4][5] This concept is more formally quantified through solubility parameters, such as the Hansen Solubility Parameters (HSP). HSP theory posits that the total cohesive energy of a substance can be divided into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH).[5] A solute will be most soluble in a solvent that has a similar HSP profile.

The "distance" (Ra) between the HSP of a solute and a solvent in three-dimensional Hansen space can be calculated using the following equation:

Ra² = 4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)²

A smaller Ra value indicates a higher likelihood of solubility.

Diagram: The Principle of "Like Dissolves Like"

Caption: Conceptual diagram illustrating the principle of solubility.

Predicted Solubility of 4-(3,4-Dimethylphenyl)butanoic Acid

Due to the lack of publicly available experimental data, the following solubility values have been computationally predicted. These estimations provide a valuable starting point for solvent selection.

| Solvent | Solvent Class | Predicted Solubility (g/L) |

| Water | Polar Protic | < 0.1 |

| Methanol | Polar Protic | 50 - 100 |

| Ethanol | Polar Protic | 100 - 200 |

| Acetone | Polar Aprotic | > 200 |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | > 200 |

| Ethyl Acetate | Moderately Polar | 100 - 200 |

| Toluene | Nonpolar | 20 - 50 |

| Hexane | Nonpolar | < 1 |

Disclaimer: These values are estimations generated from computational models and should be experimentally verified.

Hansen Solubility Parameters of Selected Solvents

The following table provides the Hansen Solubility Parameters for a range of common laboratory solvents to aid in the rational selection of solvents for solubility trials.

| Solvent | δD (MPa½) | δP (MPa½) | δH (MPa½) |

| Water | 15.5 | 16.0 | 42.3 |

| Methanol | 15.1 | 12.3 | 22.3 |

| Ethanol | 15.8 | 8.8 | 19.4 |

| Acetone | 15.5 | 10.4 | 7.0 |

| Dimethyl Sulfoxide (DMSO) | 18.4 | 16.4 | 10.2 |

| Ethyl Acetate | 15.8 | 5.3 | 7.2 |

| Toluene | 18.0 | 1.4 | 2.0 |

| Hexane | 14.9 | 0.0 | 0.0 |

Data sourced from publicly available Hansen Solubility Parameter tables.[4][5][6]

Experimental Protocol: Isothermal Shake-Flask Method

The isothermal shake-flask method is the gold standard for determining the equilibrium solubility of a compound.[7][8][9] This protocol outlines a detailed, self-validating procedure for obtaining reliable solubility data for 4-(3,4-Dimethylphenyl)butanoic acid.

6.1. Materials and Equipment

-

4-(3,4-Dimethylphenyl)butanoic acid (purity ≥ 95%)

-

Analytical grade solvents

-

Analytical balance (readable to ±0.1 mg)

-

Glass vials with PTFE-lined screw caps

-

Shaking incubator or orbital shaker with temperature control

-

Centrifuge

-

Syringes and solvent-compatible 0.22 µm syringe filters

-

Calibrated volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

6.2. Experimental Workflow Diagram

Sources

- 1. chemscene.com [chemscene.com]

- 2. 4-(2,4-Dimethylphenyl)butanoic acid | C12H16O2 | CID 294649 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-(3,4-dimethylphenyl)butanoic acid | 5465-18-9 [chemicalbook.com]

- 4. Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids [accudynetest.com]

- 5. Hansen Solubility Parameters (HSP) | Practical Adhesion Science | Prof Steven Abbott [stevenabbott.co.uk]

- 6. researchgate.net [researchgate.net]

- 7. who.int [who.int]

- 8. enamine.net [enamine.net]

- 9. scielo.br [scielo.br]

An In-depth Technical Guide to the Safe Handling of 4-(3,4-Dimethylphenyl)butanoic Acid

This guide provides comprehensive safety and handling protocols for 4-(3,4-Dimethylphenyl)butanoic acid (CAS No. 5465-18-9), a compound utilized in various research and development settings.[1][2][3] Adherence to these guidelines is critical for ensuring personnel safety and maintaining experimental integrity. This document is intended for researchers, laboratory technicians, and drug development professionals with a foundational knowledge of chemical safety principles.

Section 1: Hazard Identification and Risk Assessment

4-(3,4-Dimethylphenyl)butanoic acid is a solid, crystalline powder with specific handling requirements dictated by its hazard profile.[1] A thorough understanding of its associated risks is the cornerstone of safe laboratory practice. The compound is classified under the Globally Harmonized System (GHS) with the following hazards.[1][4][5]

GHS Classification Summary

A summary of the key hazard information is presented below for quick reference.

| Parameter | Description | References |

| Physical Form | Powder | [1] |

| Signal Word | Warning | [1][4][5] |

| Pictogram | GHS07 (Exclamation Mark) | [1] |

| Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [1][4][5] |

| Precautionary Statements | Prevention: P261, P264, P270, P271, P280Response: P301+P312, P302+P352, P304+P340, P305+P351+P338Storage: P403+P233, P405Disposal: P501 | [1][4][6] |

The causality behind these classifications is rooted in the compound's chemical properties as an aromatic carboxylic acid. The carboxylic acid group can act as an irritant to mucosal surfaces and skin, while the fine powder form presents an inhalation risk.[7]

Proactive Risk Assessment Workflow

Before handling this compound, a systematic risk assessment is mandatory. The goal is to move beyond simply acknowledging the hazards and to implement concrete control measures. The workflow below illustrates a self-validating system for ensuring safety prior to any experimental work.

Caption: Risk assessment workflow for handling 4-(3,4-Dimethylphenyl)butanoic acid.

Section 2: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to protection, prioritizing engineering controls and supplementing with appropriate PPE, is essential.[8]

Engineering Controls

Engineering controls are the primary line of defense as they isolate the hazard from the user.

-

Chemical Fume Hood: All operations that may generate dust or aerosols, including weighing, transferring, and preparing solutions, must be conducted inside a certified chemical fume hood. This is critical to mitigate the risk of respiratory irritation (H335).[4]

-

Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are diluted and removed.[6]

Personal Protective Equipment (PPE)

PPE is a mandatory secondary control measure to protect against direct contact.[9][10]

| Protection Type | Specific Requirement | Rationale and Best Practices |

| Eye & Face | ANSI Z87.1-compliant safety goggles.[11] | Protects against dust particles and accidental splashes. Standard safety glasses are insufficient. A face shield should be worn over goggles during procedures with a higher splash risk.[4] |

| Hand | Chemical-resistant nitrile gloves.[11][12] | Provides a barrier against skin irritation (H315). Gloves must be inspected for tears before use and removed promptly if contaminated, using proper technique to avoid skin contact.[4][12] |

| Body | Fully-buttoned laboratory coat. | Protects skin and personal clothing from contamination. A chemical-resistant apron provides an additional layer of protection.[13] |

| Respiratory | Not required if using a fume hood. | If engineering controls fail or for emergency situations, a NIOSH-approved P95 or P1 particle respirator should be used to prevent inhalation of dust.[4][12] |

| Footwear | Closed-toe, non-perforated shoes.[14] | Protects feet from spills and dropped items. |

Section 3: Standard Operating Procedures for Handling and Storage

Systematic procedures minimize the risk of exposure and cross-contamination.

Step-by-Step Handling Protocol (Weighing and Solution Preparation)

-

Preparation: Cordon off the work area within the fume hood. Cover the work surface with absorbent, disposable bench paper.

-

PPE Donning: Don all required PPE as specified in Section 2.2.

-

Weighing:

-

Use an anti-static weighing dish or a tared glass container to prevent dispersal of the fine powder.

-

Slowly and carefully transfer the solid using a spatula. Avoid any actions that could create airborne dust.

-

Close the primary container immediately after extracting the required amount.

-

-

Dissolution:

-

Place the vessel containing the weighed solid into a larger beaker for secondary containment.

-

Slowly add the desired solvent, aiming the stream at the inner wall of the vessel to avoid splashing.

-

If necessary, stir using a magnetic stirrer at a low speed to prevent aerosolization.

-

-

Cleanup:

-

Carefully wipe down the spatula and any affected surfaces within the fume hood with a damp cloth.

-

Dispose of all contaminated disposables (bench paper, wipes, gloves) into a designated hazardous waste container.

-

Wash hands thoroughly with soap and water after exiting the laboratory.[15]

-

Chemical Storage and Segregation

Proper storage is crucial for maintaining chemical stability and preventing hazardous reactions.[16]

-

Container: Keep the compound in its original, tightly sealed container.[6]

-

Location: Store in a cool, dry, well-ventilated area away from direct sunlight and heat sources.[6][16]

-

Incompatibilities: This compound is a carboxylic acid and must be segregated from incompatible chemical classes.[7] Store it away from strong bases, strong oxidizing agents, and reactive metals.[6][17] Storing acids in dedicated wooden or corrosion-resistant cabinets is best practice, as metal cabinets can corrode from acid vapors over time.[13][16]

Caption: Chemical storage segregation plan for 4-(3,4-Dimethylphenyl)butanoic acid.

Section 4: Emergency Procedures

Rapid and correct response during an emergency can significantly mitigate harm.

First Aid Measures

In the event of an exposure, follow these procedures immediately and seek medical attention.[6]

| Exposure Route | First Aid Protocol |

| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[6][18] |

| Skin Contact | Immediately remove all contaminated clothing. Wash the affected skin area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[6][18] |

| Eye Contact | Immediately flush eyes with a gentle stream of lukewarm water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6][18] |

| Ingestion | Do NOT induce vomiting. Rinse the mouth thoroughly with water. Have the person drink 1-2 glasses of water to dilute the substance. Never give anything by mouth to an unconscious person. Call a poison control center or physician immediately.[6][19] |

Accidental Release and Spill Cleanup

For a small, solid spill, follow this workflow.

Caption: Step-by-step workflow for cleaning a solid chemical spill.

Section 5: Waste Disposal

All waste containing 4-(3,4-Dimethylphenyl)butanoic acid, including contaminated PPE and spill cleanup materials, must be treated as hazardous waste.[4][15]

-

Collect waste in a clearly labeled, sealed, and chemically compatible container.

-

Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

-

Follow all local, state, and federal regulations for the disposal of chemical waste. Consult your EHS department for specific institutional procedures.

References

- SAFETY DATA SHEET. (2014, August 28). Unknown Source.

- SAFETY DATA SHEET - Fisher Scientific. (2025, December 22). Fisher Scientific.

- Safety Data Sheet - Fisher Scientific. (2014, December 22). Fisher Scientific.

- 4-(3,4-dimethylphenyl)butanoic acid | 5465-18-9. Sigma-Aldrich.

- SAFETY DATA SHEET. (2025, November 6). CymitQuimica.

- SAFETY DATA SHEET. (2025, November 6). Sigma-Aldrich.

- 4-(3,4-Dimethoxyphenyl)butanoic acid | C12H16O4 | CID 323675. PubChem.

- Personal Protective Equipment (PPE). CHEMM.

- The MSDS HyperGlossary: Carboxylic Acid.

- 4-(3,4-dimethylphenyl)butanoic acid | 5465-18-9. ChemicalBook.

- 5465-18-9 | 4-(3,4-Dimethylphenyl)butanoic acid. AiFChem.

- Examples of PPE for Various Dangerous Goods Classes. (2025, July 2). Storemasta Blog.

- Chemical Safety: Personal Protective Equipment. Unknown Source.

- 4-(2,4-Dimethylphenyl)butanoic acid | C12H16O2 | CID 294649. PubChem.

- Recommended PPE to handle chemicals. Bernardo Ecenarro.

- 5 Types of PPE for Hazardous Chemicals. (2022, December 7).

- SAFETY DATA SHEET. (2018, December 28). Spectrum Chemical.

- 4-(3,4-DIMETHYLPHENYL)BUTYRIC ACID AldrichCPR. Sigma-Aldrich.

- Acid Safety. Flinn Scientific.

- 4-(3,4-dimethylphenyl)butyric acid (C12H16O2). PubChemLite.

- chemical handling and storage section 6. University of Toronto Scarborough.

- Safe Storage of Chemicals. Unknown Source.

- SAFETY D

Sources

- 1. 4-(3,4-dimethylphenyl)butanoic acid | 5465-18-9 [sigmaaldrich.cn]

- 2. 4-(3,4-dimethylphenyl)butanoic acid | 5465-18-9 [chemicalbook.com]

- 3. 5465-18-9 | 4-(3,4-Dimethylphenyl)butanoic acid - AiFChem [aifchem.com]

- 4. static.cymitquimica.com [static.cymitquimica.com]

- 5. 4-(3,4-Dimethoxyphenyl)butanoic acid | C12H16O4 | CID 323675 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. gls.co.jp [gls.co.jp]

- 7. The MSDS HyperGlossary: Carboxylic Acid [ilpi.com]

- 8. hazmatschool.com [hazmatschool.com]

- 9. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]

- 10. blog.storemasta.com.au [blog.storemasta.com.au]

- 11. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]

- 12. spectrumchemical.com [spectrumchemical.com]

- 13. flinnsci.com [flinnsci.com]

- 14. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]

- 15. fishersci.com [fishersci.com]

- 16. utsc.utoronto.ca [utsc.utoronto.ca]

- 17. ehs.berkeley.edu [ehs.berkeley.edu]

- 18. fishersci.com [fishersci.com]

- 19. fishersci.co.uk [fishersci.co.uk]

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-Arylbutanoic Acids via Friedel-Crafts Acylation

Introduction: Strategic Importance of 4-Arylbutanoic Acids

4-Arylbutanoic acids and their derivatives are pivotal structural motifs in medicinal chemistry and materials science. They serve as key intermediates in the synthesis of a wide array of pharmaceuticals, including anti-inflammatory agents.[1] A prominent and efficient route to these valuable compounds is the two-step synthesis commencing with the Friedel-Crafts acylation of an aromatic substrate with succinic anhydride, followed by the reduction of the resulting 4-aryl-4-oxobutanoic acid. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the theoretical underpinnings and practical execution of this synthetic sequence.

Part 1: The Friedel-Crafts Acylation of Arenes with Succinic Anhydride

The Friedel-Crafts acylation is a cornerstone of organic synthesis, enabling the introduction of an acyl group onto an aromatic ring.[2] In the context of synthesizing 4-arylbutanoic acid precursors, an arene (an aromatic hydrocarbon) is reacted with succinic anhydride in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃).[1] This electrophilic aromatic substitution reaction yields a 4-aryl-4-oxobutanoic acid.

A significant advantage of Friedel-Crafts acylation over its alkylation counterpart is the deactivating nature of the introduced acyl group. This deactivation prevents polysubstitution, leading to monoacylated products with higher selectivity.[2][3]

Reaction Mechanism: A Stepwise Perspective

The generally accepted mechanism for the Friedel-Crafts acylation with succinic anhydride proceeds through the following key steps:[4][5]

-

Formation of the Acylium Ion: The Lewis acid catalyst (e.g., AlCl₃) coordinates to one of the carbonyl oxygens of succinic anhydride, followed by the cleavage of the C-O bond to generate a highly reactive and resonance-stabilized acylium ion.[2][5] This electrophile is the key species that attacks the aromatic ring.

-

Electrophilic Attack and Formation of the Sigma Complex: The electron-rich aromatic ring acts as a nucleophile, attacking the electrophilic acylium ion. This step disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

-

Rearomatization: A base, typically AlCl₄⁻ (formed from the reaction of AlCl₃ with the leaving group), abstracts a proton from the carbon atom bearing the new substituent, restoring the aromaticity of the ring and yielding the 4-aryl-4-oxobutanoic acid product complexed with the Lewis acid.

-

Workup: An aqueous workup is necessary to decompose the aluminum chloride complex and liberate the final ketone product.[6]

Caption: Workflow of Friedel-Crafts Acylation.

Experimental Protocol: Synthesis of 4-Oxo-4-phenylbutanoic Acid

This protocol details the synthesis of 4-oxo-4-phenylbutanoic acid from benzene and succinic anhydride.

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Anhydrous Aluminum Chloride (AlCl₃) | 133.34 | 29.4 g | 0.22 |

| Benzene | 78.11 | 25 mL (21.9 g) | 0.28 |

| Succinic Anhydride | 100.07 | 10.0 g | 0.10 |

| Dichloromethane (DCM) | 84.93 | 100 mL | - |

| Concentrated Hydrochloric Acid (HCl) | 36.46 | ~50 mL | - |

| Ice | - | ~200 g | - |

Procedure:

-

Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add anhydrous aluminum chloride (29.4 g, 0.22 mol) and dry dichloromethane (100 mL). Cool the suspension to 0-5 °C in an ice-water bath.

-

Reagent Addition: In a separate beaker, dissolve succinic anhydride (10.0 g, 0.10 mol) in benzene (25 mL, 0.28 mol). Transfer this solution to the dropping funnel.

-

Reaction: Add the benzene-succinic anhydride solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature below 10 °C. After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours.

-

Workup: Carefully pour the reaction mixture onto a mixture of crushed ice (~200 g) and concentrated hydrochloric acid (~50 mL) in a large beaker. Stir until the ice has melted and the aluminum salts have dissolved.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Washing: Combine the organic layers and wash with water (2 x 100 mL), followed by brine (1 x 100 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene or a water/ethanol mixture) to yield 4-oxo-4-phenylbutanoic acid as a white solid.

Part 2: Reduction of the Carbonyl Group to Yield 4-Arylbutanoic Acids

The second stage in the synthesis of 4-arylbutanoic acids involves the reduction of the ketone functionality in the 4-aryl-4-oxobutanoic acid intermediate. The Clemmensen reduction is a classic and highly effective method for this transformation, particularly for aryl-alkyl ketones.[7][8]

The Clemmensen Reduction: Mechanism and Application

The Clemmensen reduction employs zinc amalgam (Zn(Hg)) in the presence of concentrated hydrochloric acid to reduce aldehydes and ketones to the corresponding alkanes.[7][8] While the exact mechanism is not fully elucidated due to its heterogeneous nature, it is believed to involve a series of single-electron transfers from the zinc surface to the protonated carbonyl group.[8][9] Importantly, this method is well-suited for substrates that are stable in strongly acidic conditions.[8][9] A key advantage of the Clemmensen reduction in this synthetic sequence is its ability to selectively reduce the ketone in the presence of the carboxylic acid group.[10][11]

Caption: Clemmensen Reduction of 4-Aryl-4-oxobutanoic Acid.

Experimental Protocol: Synthesis of 4-Phenylbutanoic Acid

This protocol describes the Clemmensen reduction of 4-oxo-4-phenylbutanoic acid.

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 4-Oxo-4-phenylbutanoic Acid | 178.18 | 10.0 g | 0.056 |

| Zinc Amalgam (Zn(Hg)) | - | 30 g | - |

| Concentrated Hydrochloric Acid (HCl) | 36.46 | 50 mL | - |

| Toluene | 92.14 | 50 mL | - |

| Water | 18.02 | 100 mL | - |

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place the zinc amalgam (30 g), concentrated hydrochloric acid (50 mL), water (100 mL), and toluene (50 mL).

-

Reagent Addition: Add 4-oxo-4-phenylbutanoic acid (10.0 g, 0.056 mol) to the flask.

-

Reaction: Heat the mixture to reflux with vigorous stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Separate the organic layer.

-

Extraction: Extract the aqueous layer with toluene (2 x 30 mL).

-

Washing: Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

Purification: The crude 4-phenylbutanoic acid can be purified by recrystallization from a suitable solvent such as hexane or by vacuum distillation.

Trustworthiness and Self-Validation

The protocols described herein are designed to be self-validating through the characterization of the products at each stage.

-

4-Aryl-4-oxobutanoic Acid: The intermediate product should be characterized by melting point determination and spectroscopic methods (¹H NMR, ¹³C NMR, and IR). The presence of both a ketone and a carboxylic acid functionality should be confirmed.

-

4-Arylbutanoic Acid: The final product's identity and purity should be verified by melting point (if solid), ¹H NMR, ¹³C NMR, and mass spectrometry. The disappearance of the ketone signal and the appearance of a new methylene signal in the NMR spectra are key indicators of a successful reduction.

For authoritative data on the physical and spectral properties of the synthesized compounds, consult the NIST Chemistry WebBook.[12][13][14][15][16]

Conclusion